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Introduction

NIBR-LTSi is a potent and selective small-molecule inhibitor of Large Tumor Suppressor
Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By
inhibiting LATS kinases, NIBR-LTSi prevents the phosphorylation of the downstream effectors
YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[4]
This leads to the nuclear translocation and activation of YAP/TAZ, promoting the transcription
of genes involved in cell proliferation, stemness, and tissue regeneration.[1][3] These
application notes provide recommended concentrations and detailed protocols for utilizing
NIBR-LTSi in various cell culture experiments.

Data Presentation: Recommended NIBR-LTSI
Concentrations

The optimal concentration of NIBR-LTSi is cell-type and assay-dependent. The following table
summarizes effective concentrations from the literature to serve as a starting point for
experimental design.
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. . Concentration
Application Cell Line | System Key Parameter
Range

Inhibition of YAP

_ JHHS5 cells 0.1-10uM ICs0=2.16 pM

Phosphorylation
Activation of YAP _

) ) Various 1.0-2.7uM ECso
Signaling
Promotion of Liver )

) ] Mouse liver cells 0.35 uM ECso
Organoid Formation
Promotion of )
) ) Effective
Keratinocyte Human 3D skin model 1 -10 uM )
concentration

Proliferation

Signaling Pathway

NIBR-LTSi targets the LATS kinases within the Hippo signaling pathway. The diagram below
illustrates the mechanism of action.
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Figure 1: NIBR-LTSi inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting
their nuclear translocation and transcriptional activity.

Experimental Workflow

A typical workflow for assessing the effect of NIBR-LTSi on a specific cell line is depicted
below.
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Figure 2: General experimental workflow for studying the effects of NIBR-LTSi in cell culture.

Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
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This protocol is designed to assess the effect of NIBR-LTSi on cell viability and proliferation.
Materials:

e Cells of interest

o Complete cell culture medium

e NIBR-LTSi (stock solution in DMSO)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Phosphate-buffered saline (PBS)
» Microplate reader
Procedure:
o Cell Seeding:
o Trypsinize and count cells.

o Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 pL of complete
medium. The optimal seeding density should be determined empirically for each cell line to
ensure cells are in the logarithmic growth phase during the assay.

o Incubate the plate overnight at 37°C, 5% CO: to allow for cell attachment.
e NIBR-LTSi Treatment:

o Prepare serial dilutions of NIBR-LTSi in complete culture medium from the stock solution.
A typical final concentration range to test is 0.1 to 10 uM. Include a vehicle control (DMSO)
at the same final concentration as the highest NIBR-LTSi treatment.
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o Carefully remove the medium from the wells and replace it with 100 pL of the medium
containing the different concentrations of NIBR-LTSi or vehicle control.

o Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO..

e MTT Assay:
o After the incubation period, add 10 pL of MTT solution (5 mg/mL) to each well.

o Incubate the plate for 2-4 hours at 37°C, 5% COz until a purple formazan precipitate is
visible.

o Carefully remove the medium from each well without disturbing the formazan crystals.
o Add 100 pL of DMSO to each well to dissolve the formazan crystals.
o Gently shake the plate for 5-10 minutes to ensure complete dissolution.
o Measure the absorbance at 570 nm using a microplate reader.
e Data Analysis:
o Subtract the absorbance of the blank wells (medium only) from all other readings.

o Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for YAPITAZ Activation

This protocol is for detecting changes in the phosphorylation status of YAP as a marker of
NIBR-LTSi activity.

Materials:
e Cells of interest
o Complete cell culture medium

o NIBR-LTSi (stock solution in DMSO)
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o 6-well cell culture plates

» RIPA lysis buffer supplemented with protease and phosphatase inhibitors

o BCA protein assay kit
o SDS-PAGE gels and running buffer
e PVDF membrane
» Transfer buffer
» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
o Primary antibodies:
o Rabbit anti-phospho-YAP (Ser127)
o Rabbit anti-YAP/TAZ
o Mouse anti-B-actin (loading control)
o HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
e Imaging system
Procedure:
o Cell Seeding and Treatment:

o Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with the desired concentrations of NIBR-LTSi (e.g., 1-5 uM) or vehicle control

for a short duration (e.g., 1-4 hours) to observe changes in phosphorylation.

¢ Cell Lysis and Protein Quantification:
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Wash cells twice with ice-cold PBS.

[e]

o

Lyse cells on ice with RIPA buffer.

[¢]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

[e]

Collect the supernatant and determine the protein concentration using a BCA assay.

o SDS-PAGE and Western Blotting:
o Denature 20-30 g of protein per sample by boiling in Laemmli sample buffer.
o Separate the proteins on an SDS-PAGE gel.
o Transfer the proteins to a PVYDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Recommended dilutions: p-YAP (1:1000), YAP/TAZ (1:1000), B-actin (1:5000).

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1
hour at room temperature.

o Wash the membrane three times with TBST.

o Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: Organoid Culture with NIBR-LTSi

This protocol provides a general guideline for using NIBR-LTSi to promote the growth of
organoids.

Materials:
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e Primary tissue or stem cells for organoid generation

e Basement membrane matrix (e.g., Matrigel)

e Organoid culture medium (specific to the tissue of origin)
o NIBR-LTSi (stock solution in DMSO)

o 24-well cell culture plates

Procedure:

e Organoid Seeding:

o Prepare a single-cell suspension or small cell aggregates from the primary tissue or stem
cells.

o Resuspend the cells in the basement membrane matrix on ice.

o Plate 50 pL domes of the cell-matrix mixture into the center of the wells of a pre-warmed
24-well plate.

o Polymerize the domes by incubating at 37°C for 15-20 minutes.
e NIBR-LTSi Treatment:

Prepare organoid culture medium supplemented with the appropriate growth factors.

[¢]

Add NIBR-LTSi to the culture medium at the desired final concentration (e.g., 0.35 uM for

[¢]

liver organoids).

[¢]

Gently add 500 pL of the NIBR-LTSi-containing medium to each well.

Culture the organoids at 37°C, 5% COz, changing the medium every 2-3 days.

[e]

» Organoid Monitoring and Analysis:

o Monitor organoid formation and growth using a brightfield microscope.
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o At the desired time points, organoids can be harvested for further analysis, such as RNA
sequencing, immunostaining, or drug screening assays.

Disclaimer: These protocols provide general guidelines. Researchers should optimize the
conditions for their specific cell lines and experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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